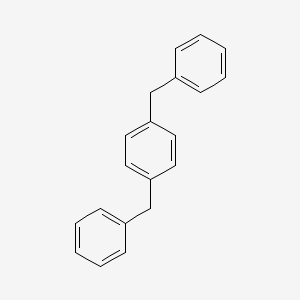

1,4-Dibenzylbenzene

CAS No.: 793-23-7

Cat. No.: VC14434017

Molecular Formula: C20H18

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793-23-7 |

|---|---|

| Molecular Formula | C20H18 |

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | 1,4-dibenzylbenzene |

| Standard InChI | InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

| Standard InChI Key | LTGXPINWZFIICV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,4-Dibenzylbenzene (CH) consists of a central benzene ring substituted with two benzyl groups at opposing para positions. This arrangement confers high symmetry, as evidenced by its crystalline structure and NMR spectral data . The compound’s extended conjugation system contributes to its stability, with a calculated LogP of 4.87, indicating significant hydrophobicity .

Thermodynamic Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 1.04 g/cm³ | |

| Boiling Point (760 mmHg) | 387.1°C | |

| Melting Point | 81°C (354 K) | |

| Flash Point | 182.5°C | |

| Refractive Index | 1.599 |

The relatively high melting point compared to analogous aromatic compounds arises from efficient molecular packing in the crystalline state . Its sublimation behavior under vacuum makes it suitable for thin-film deposition processes.

Synthetic Methodologies

Friedel-Crafts Benzylation

The canonical synthesis involves Friedel-Crafts alkylation of benzene with 1,4-bis(chloromethyl)benzene using ZnCl₂ catalysis . Optimized conditions (Eq. 1) employ polar solvents like primary alcohols or ketones, achieving yields >80% at stoichiometric ZnCl₂ concentrations :

This method’s efficiency stems from ZnCl₂’s dual role as a Lewis acid catalyst and solvent stabilizer, facilitating carbocation generation and electrophilic substitution .

Trifluoroacetic Acid (TFA)-Mediated Alkylation

Recent innovations utilize TFA to promote benzylic carbocation formation from benzyl alcohols, enabling solvent-free coupling (Eq. 2) :

TFA’s low nucleophilicity prevents carbocation quenching, favoring aryl-alkyl bond formation . This method reduces halogenated waste compared to traditional routes.

Industrial and Research Applications

Polymer Science Precursor

1,4-Dibenzylbenzene serves as a monomer in poly(phenylene sulfide) synthesis, where its rigidity enhances thermal stability in engineering plastics . Cross-linked derivatives exhibit glass transition temperatures exceeding 300°C, suitable for aerospace components.

Organic Synthesis Intermediate

The compound’s benzyl groups undergo selective hydrogenolysis, enabling controlled deprotection in multistep syntheses. Pd/C-catalyzed hydrogenation yields 1,4-diethylbenzene, a valuable solvent in chromatography .

Emerging Research Directions

Catalytic Asymmetric Derivatives

Chiral phosphoric acid catalysts enable enantioselective benzylation, yielding axially chiral 1,4-dibenzylbenzene derivatives with applications in asymmetric catalysis .

Metal-Organic Frameworks (MOFs)

Functionalization with sulfonate groups produces MOFs with 12 Å pore diameters, demonstrating exceptional CO₂ adsorption capacity (4.8 mmol/g at 298 K) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume